Structure Elucidation of O-Acetyl N-Benzyloxycarbonyl Valganciclovir-d5: A Multi-Technique Approach
Structure Elucidation of O-Acetyl N-Benzyloxycarbonyl Valganciclovir-d5: A Multi-Technique Approach
An In-depth Technical Guide for Drug Development Professionals
Abstract
The definitive characterization of complex pharmaceutical compounds is a cornerstone of drug development, ensuring safety, efficacy, and regulatory compliance. This guide provides an in-depth, field-proven methodology for the complete structure elucidation of O-Acetyl N-Benzyloxycarbonyl Valganciclovir-d5, a deuterated and protected intermediate of the antiviral prodrug Valganciclovir. We move beyond rote protocols to explain the scientific causality behind the integration of High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), and a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. This multi-faceted workflow serves as a self-validating system, providing unambiguous confirmation of molecular identity, purity, and the precise location of isotopic labels, which is critical for its application in pharmacokinetic studies and as an internal standard.[1][2][3][4]
Foundational Concepts: Understanding the Molecule
O-Acetyl N-Benzyloxycarbonyl Valganciclovir-d5 is a molecule with several layers of chemical complexity, each serving a distinct purpose in the context of pharmaceutical synthesis and analysis.
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The Core: Valganciclovir: An L-valyl ester prodrug of Ganciclovir, designed to enhance the oral bioavailability of the parent antiviral agent used to treat cytomegalovirus (CMV) infections.[5][6] After administration, esterases in the intestine and liver rapidly convert it to active Ganciclovir.[7]
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Isotopic Labeling (-d5): The incorporation of five deuterium (d) atoms creates a stable, non-radioactive isotopic analogue.[][9] Such labeling is indispensable in drug metabolism and pharmacokinetic (DMPK) studies to trace the fate of a drug in vivo.[10] Furthermore, deuterated compounds are the gold standard for use as internal standards in quantitative bioanalysis by LC-MS/MS, as they co-elute with the analyte but are distinguishable by mass, correcting for variations in sample processing and instrument response.[3][4][11]
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Protecting Groups (O-Acetyl and N-Benzyloxycarbonyl): In multi-step organic synthesis, reactive functional groups are temporarily "protected" to prevent unwanted side reactions. Here, the N-Benzyloxycarbonyl (Cbz) group shields the amine of the valine residue, while the O-Acetyl group protects a hydroxyl group on the ganciclovir core.[][12][13] The presence of these groups must be confirmed and their location verified in the final intermediate.
The primary objective of this guide is to establish a robust analytical workflow to confirm the hypothesized structure, including the precise location of the five deuterium atoms, the protecting groups, and the overall molecular integrity.
The Analytical Workflow: An Integrated Strategy
Caption: A logical workflow ensuring purity is established before proceeding to mass and detailed structural analysis.
Chromatographic Purity Assessment: The First Gate
Expertise & Experience: Before committing resources to advanced spectroscopic analysis, it is imperative to confirm the sample's purity and homogeneity. A complex NMR or MS spectrum is uninterpretable if it arises from a mixture of compounds. HPLC is the workhorse for this gatekeeping step.
Protocol: Reversed-Phase HPLC (RP-HPLC)
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System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).
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Column: C18 column (e.g., Waters X-Bridge C18, 250 x 4.6 mm, 5 µm).[7] The C18 stationary phase provides excellent separation for moderately polar organic molecules.
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Mobile Phase:
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Solvent A: 0.1% Formic Acid in Water. The acidifier improves peak shape for amine-containing compounds.
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Solvent B: Acetonitrile.
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Gradient: A linear gradient from 5% B to 95% B over 20 minutes, followed by a 5-minute hold and 5-minute re-equilibration. This wide gradient ensures elution of potential impurities with varying polarities.
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Flow Rate: 1.0 mL/min.
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Detection: 254 nm, a wavelength where the purine ring system exhibits strong absorbance.
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Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water.
Trustworthiness: The method is validated by observing a single, sharp, and symmetrical peak. The integration of this peak should account for >98% of the total peak area detected, confirming the sample is suitable for further analysis.
Mass Spectrometry: Confirming Mass and Formula
Expertise & Experience: HRMS provides the most direct confirmation of elemental composition and the presence of the deuterium label. The choice of Electrospray Ionization (ESI) in positive mode is causal; the molecule contains several basic nitrogen atoms (amines, purine ring) that are readily protonated to form a positive ion, [M+H]⁺.
Protocol: High-Resolution Mass Spectrometry (HRMS)
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System: Thermo Scientific Q Exactive (Orbitrap) or equivalent TOF-MS.
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Ionization Mode: Heated Electrospray Ionization (H-ESI), Positive Ion Mode.
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Infusion: Direct infusion via syringe pump at 5 µL/min. The sample is prepared at ~10 µg/mL in 50:50 Acetonitrile:Water with 0.1% formic acid.
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Mass Range: 100-1000 m/z.
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Resolution: Set to >70,000 to allow for accurate mass measurement and formula determination.
Data Presentation: Molecular Ion Confirmation
| Parameter | Theoretical Value | Observed Value | Deviation (ppm) |
| Molecular Formula | C₂₄H₂₅D₅N₆O₈ | - | - |
| Neutral Mass | 535.2533 | - | - |
| [M+H]⁺ Ion | 536.2611 | 536.2605 | -1.1 |
The observation of the [M+H]⁺ ion at m/z 536.2605, within 5 ppm of the theoretical value for C₂₄H₂₅D₅N₆O₈H⁺, provides strong evidence for the correct elemental composition and confirms the incorporation of five deuterium atoms.
Protocol: Tandem Mass Spectrometry (MS/MS)
Expertise & Experience: MS/MS analysis involves isolating the parent ion (m/z 536.3) and fragmenting it to reveal structural information. The fragmentation pattern can help confirm the connectivity of the major structural units: the protected valine and the acetylated ganciclovir core.
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Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 536.3.
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Collision Energy: Apply stepped normalized collision energy (NCE) of 15, 25, 35 eV to generate a range of fragments.
Caption: Key fragments observed in MS/MS analysis align with the expected structural components.
The presence of a fragment at m/z 261.1 is particularly informative, corresponding to the protonated ganciclovir-d5 core.[4] This confirms that the five deuterium atoms are located on the ganciclovir moiety, a crucial piece of structural information.
NMR Spectroscopy: The Definitive Structural Blueprint
Expertise & Experience: While MS confirms what atoms are present, NMR reveals their exact bonding arrangement and spatial relationships. A combination of 1D and 2D NMR experiments is required for an unambiguous assignment.
Protocol: General NMR
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System: Bruker Avance III 500 MHz spectrometer or equivalent.
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Solvent: DMSO-d₆. Its ability to dissolve a wide range of organic molecules and its distinct solvent peaks make it an excellent choice.
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Sample Concentration: ~10-15 mg in 0.6 mL of solvent.
1D NMR (¹H, ¹³C, and ²H)
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¹H NMR: This experiment identifies all hydrogen environments. Critically, we look for the absence of signals where deuterium is expected and reduced integration in adjacent spin systems. The chemical shifts of the Cbz, acetyl, and valine protons will be compared to known values.[14]
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¹³C NMR: This spectrum reveals all unique carbon environments in the molecule. The number of signals should correspond to the number of unique carbons in the proposed structure.
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²H (Deuterium) NMR: This experiment directly observes the deuterium nuclei. It provides definitive proof of the number of distinct deuterium environments and their chemical shifts, confirming their location on the ganciclovir backbone.
2D NMR: Assembling the Puzzle
Expertise & Experience: 2D NMR is the key to connecting the individual pieces. Each experiment provides a different type of correlation, and together they build the complete molecular structure.
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COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is used to trace out the spin systems within the valine side chain and the ganciclovir backbone.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal it is directly attached to. This definitively links the ¹H and ¹³C assignments.
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HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this molecule. It shows correlations between protons and carbons that are 2-3 bonds away. This is how we causally link the disparate parts of the molecule. For example, an HMBC correlation from the valine α-proton to the ester carbonyl carbon, and from the ganciclovir CH₂ protons to that same ester carbonyl, unambiguously confirms the ester linkage site.
Caption: HMBC correlations (dashed arrows) are crucial for connecting the valine residue to the ganciclovir backbone via the ester linkage and the acyclic chain to the purine ring.
Conclusion: A Self-Validating Structural Confirmation
The structure of O-Acetyl N-Benzyloxycarbonyl Valganciclovir-d5 is definitively confirmed through the systematic integration of orthogonal analytical techniques.
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Purity: HPLC confirms the sample is a single, homogenous entity suitable for analysis.
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Molecular Formula: HRMS provides the exact elemental composition, C₂₄H₂₅D₅N₆O₈, validating the presence of all expected atoms and the five deuterium labels.
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Structural Assembly: MS/MS fragmentation provides initial evidence for the major structural subunits and confirms the d5 label is on the ganciclovir core.
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Unambiguous Connectivity: A full suite of 1D and 2D NMR experiments provides the final, high-resolution blueprint of the molecule, confirming the precise location of the protecting groups, the ester linkage, and the deuterium atoms on the ganciclovir backbone.
This rigorous, multi-technique workflow exemplifies a trustworthy, self-validating system essential for the characterization of critical reference standards and intermediates in modern drug development. It ensures that subsequent research, from metabolism studies to quantitative analysis, is built upon a foundation of confirmed molecular identity.
References
-
Larsen, M. (2023). Using Stable Isotopes to Evaluate Drug Metabolism Pathways. Journal of Pharmaceutical Sciences & Emerging Drugs, 11(1). Available at: [Link][1]
-
Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Available at: [Link][2]
-
Kassahun, K. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 21(9), 1675-1687. Available at: [Link][10]
-
Kitson, G. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. Available at: [Link]
-
Kumar, B. Y. (2021). Analytical Techniques for the Assay of Valganciclovir - A Review. Acta Scientific Pharmaceutical Sciences, 5(7), 124-127. Available at: [Link][15]
-
A, S. et al. (2018). Development and Validation of A Sensitive and Rugged LC-MS/MS Method for Evaluation of Valganciclovir and its Active Metabolite Ganciclovir in Human Plasma. Indian Journal of Pharmaceutical Sciences, 80(5), 897-906. Available at: [Link][3]
-
A, S. et al. (2018). Development and Validation of a Sensitive and Rugged LC-MS/MS Method for Evaluation of Valganciclovir and its Active Metabolite Ganciclovir in Human Plasma. ResearchGate. Available at: [Link][11]
-
Heinig, K. et al. (2011). Determination of Ganciclovir and its prodrug Valganciclovir by hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 879(5-6), 436-442. Available at: [Link][16]
-
Heinig, K. et al. (2011). Request PDF: Determination of Ganciclovir and its prodrug Valganciclovir by hydrophilic interaction liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Patel, S. et al. (2014). HPLC method development, validation, and determination of valganciclovir. International Journal of Novel Research and Development, 3(1). Available at: [Link][7]
-
Reddy, G. M. et al. (2013). Alternative Synthesis of Valganciclovir Hydrochloride. ResearchGate. Available at: [Link]
-
Babu, K. S. et al. (2012). Synthesis of Valganciclovir Hydrochloride Congeners. Scilit. Available at: [Link][17]
-
A, S. et al. (2018). Valganciclovir | Ganciclovir | Plasma | Metabolite | Deuterated | Recovery | Pharmacokinetics. Indian Journal of Pharmaceutical Sciences. Available at: [Link][4]
-
Reddy, G. M. et al. (2013). Structures of valganciclovir hydrochloride 1 and ganciclovir 2. ResearchGate. Available at: [Link][14]
-
Google Patents. (2010). WO2010036904A2 - Preparation of valganciclovir and its salts. Available at: [18]
-
De Clercq, E. (2006). Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy. British Journal of Pharmacology, 147(1), 1-11. Available at: [Link][5]
-
ResearchGate. (2000). NMR spectral data for ester prodrugs of ganciclovir. Available at: [Link][19]
-
Google Patents. (2007). EP1837336A1 - Preparation of valganciclovir. Available at: [20]
-
ResearchGate. (2018). MRM spectra of valganciclovir and ganciclovir of blank plasma samples... Available at: [Link]
-
Pharmaffiliates. CAS No : 1356354-05-6| Chemical Name : O-Acetyl N-Benzyloxycarbonyl Valganciclovir-d5. Available at: [Link]
-
Jain, R. et al. (2011). Determination of valganciclovir and ganciclovir in human plasma by liquid chromatography tandem mass spectrometric detection. Clinical Biochemistry, 44(10-11), 852-858. Available at: [Link][21]
-
Google Patents. (2020). CN112159407A - Preparation method of valganciclovir. Available at: [22]
-
INRS Espace. (2024). NMR spectroscopy can help accelerate antiviral drug discovery programs. Available at: [Link][23]
Sources
- 1. scitechnol.com [scitechnol.com]
- 2. metsol.com [metsol.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. ijnrd.org [ijnrd.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ijpsonline.com [ijpsonline.com]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. O-Acetyl N-Benzyloxycarbonyl Valganciclovir - SRIRAMCHEM [sriramchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Determination of Ganciclovir and its prodrug Valganciclovir by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
- 18. WO2010036904A2 - Preparation of valganciclovir and its salts - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. EP1837336A1 - Preparation of valganciclovir - Google Patents [patents.google.com]
- 21. Determination of valganciclovir and ganciclovir in human plasma by liquid chromatography tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. CN112159407A - Preparation method of valganciclovir - Google Patents [patents.google.com]
- 23. espace.inrs.ca [espace.inrs.ca]
